molecular formula C20H17FN2O2S2 B6530083 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide CAS No. 946199-56-0

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide

Cat. No. B6530083
CAS RN: 946199-56-0
M. Wt: 400.5 g/mol
InChI Key: IRKLBXRPXKMJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the formation of the thiazole ring, followed by the introduction of the fluorophenyl and thiadiazolyl groups, and finally the acetylation of the amine group. The starting materials include 2-mercapto-1,3-thiazole, 4-fluorophenylacetic acid, 5-methyl-1,3,4-thiadiazol-2-amine, acetic anhydride, triethylamine, N,N-dimethylformamide, dichloromethane, diethyl ether, sodium bicarbonate, and sodium chloride.


Molecular Structure Analysis

The exact mass of the compound is 408.01846735 g/mol and the complexity rating of the compound is 508. Thiazoles, which this compound is a derivative of, are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the thiazole ring, the introduction of the fluorophenyl and thiadiazolyl groups, and the acetylation of the amine group.


Physical And Chemical Properties Analysis

The compound’s molecular formula is C16H13FN4O2S3 and its molecular weight is 408.5 g/mol. The exact mass of the compound is 408.01846735 g/mol. More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use. Detailed safety and hazard information is not available in the current resources.

Future Directions

The compound is a useful research compound and could be used in various research applications. Thiazole derivatives have shown a wide range of biological activities, suggesting potential future directions in medicinal chemistry .

properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-13-2-8-16(9-3-13)22-19(25)10-17-11-26-20(23-17)27-12-18(24)14-4-6-15(21)7-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKLBXRPXKMJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide

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